molecular formula C4H5ClN2O B052852 2-Hydroxypyrimidine hydrochloride CAS No. 38353-09-2

2-Hydroxypyrimidine hydrochloride

Cat. No.: B052852
CAS No.: 38353-09-2
M. Wt: 132.55 g/mol
InChI Key: IAJINJSFYTZPEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Hydroxypyrimidine hydrochloride typically involves the reaction of urea, methanol, and tetramethoxypropane in an enamel reaction kettle with a reflux condenser. The mixture is cooled to 20-25°C and stirred for 0.5-1 hour. Hydrogen chloride gas is then introduced at a temperature of 10°C, and the mixture is stirred for 1-4 hours. The solution is slowly heated to 180-240°C and refluxed for 4-5 hours. After cooling to 0°C, the product is obtained through suction filtration, rinsing, and drying .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different hydroxypyrimidine compounds.

    Substitution: It can undergo substitution reactions with various reagents to form substituted pyrimidine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which have significant applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Hydroxypyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: It serves as a precursor in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

    Medicine: It is investigated for its potential use in antiviral and anticancer therapies due to its ability to inhibit certain enzymes and pathways.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Hydroxypyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. By inhibiting these enzymes, it reduces the production of inflammatory mediators like prostaglandins . Additionally, it can interfere with the replication of viruses by inhibiting viral protein synthesis and assembly .

Comparison with Similar Compounds

    2-Chloropyrimidine: Similar in structure but contains a chlorine atom instead of a hydroxyl group.

    2-Aminopyrimidine: Contains an amino group instead of a hydroxyl group.

    2,4-Dihydroxypyrimidine: Contains two hydroxyl groups at positions 2 and 4.

Uniqueness: 2-Hydroxypyrimidine hydrochloride is unique due to its specific hydroxyl group at position 2, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1H-pyrimidin-2-one;hydrochloride
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InChI

InChI=1S/C4H4N2O.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IAJINJSFYTZPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
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DSSTOX Substance ID

DTXSID3068091
Record name Pyrimidine-2-ol hydrochloride
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Molecular Weight

132.55 g/mol
Source PubChem
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Physical Description

Yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name 2-Hydroxypyrimidine hydrochloride
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CAS No.

38353-09-2
Record name 2(1H)-Pyrimidinone, hydrochloride (1:1)
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Record name 2(1H)-Pyrimidinone, hydrochloride (1:1)
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Record name 2-Hydroxypyrimidine hydrochloride
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Record name 2(1H)-Pyrimidinone, hydrochloride (1:1)
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Record name Pyrimidine-2-ol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2-hydroxypyrimidine hydrochloride and its potential for forming metal-organic frameworks?

A: this compound, also known as this compound, can act as a bridging ligand in the formation of metal-organic frameworks (MOFs). [] In the presence of copper salts and 4,4'-bipyridine, it forms layered MOF structures with copper ions bridged by hydroxide, chloride, and 2-hydroxypyrimidine units. [] These MOFs exhibit interesting properties such as swelling upon inclusion of aliphatic alcohols. []

Q2: Have any radical species been observed from this compound under irradiation, and what insights do they offer?

A: ESR studies on irradiated aqueous solutions of this compound have identified three short-lived radical species in alkaline conditions. [] While the specific structures and reaction mechanisms are not detailed in the abstract, this finding highlights the susceptibility of this compound to radiation-induced transformations and the potential for generating reactive intermediates. [] Further investigation of these radicals could provide insights into radiation chemistry and potential applications in areas like radiation therapy.

Q3: Can this compound interact with metal ions other than copper, and what are the resulting structures?

A: Yes, this compound can react with other metal ions. For example, it forms a complex trinuclear anion with cadmium(II) chloride in concentrated HCl solution. [] The resulting compound, pentakis(2-oxo-2,3-dihydropyrimidin-1-ium) di-μ3-chlorido-tri-μ2-chlorido-hexachloridotricadmate(II), features a [Cd3Cl11]5− anion with three octahedrally coordinated Cd(II) centers bridged by chloride ions. [] This example demonstrates the versatility of this compound in coordinating with different metal centers and forming diverse structures.

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